molecular formula C16H19NO4 B138862 Norscopolamine CAS No. 4684-28-0

Norscopolamine

Cat. No. B138862
CAS RN: 4684-28-0
M. Wt: 289.33 g/mol
InChI Key: MOYZEMOPQDTDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norscopolamine is a novel synthetic compound that has recently been developed as a potential therapeutic agent for a variety of neurological and psychiatric disorders. It is a derivative of the neurotransmitter dopamine, and has been shown to have a wide range of pharmacological effects in laboratory animals and humans.

Scientific Research Applications

Synthesis and Brain Distribution Studies

Norscopolamine has been used in the synthesis of muscarinic antagonists like [N-methyl-11C]-scopolamine, which was developed by reductive methylation of this compound. This compound shows a distribution in rat brains that parallels the muscarine receptor population, indicating its potential for neuroscientific studies (Vora et al., 1983).

Chemical Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound. For example, the transformation of alkyl-mono- and -bis-halogenides with this compound, leading to compounds like N-Carbamoyl-nor-(−)-scopolamine, is a significant area of study. These derivatives have potential applications in pharmacology and organic chemistry (Werner & Schickfluss, 1970).

Metabolism Analysis

This compound is identified as a metabolite in the analysis of scopolamine metabolism. Studies using liquid chromatography-mass spectrometry (LC-MSn) methods have found this compound among several metabolites of scopolamine in rat models. This research provides insights into the metabolic pathways of scopolamine, which can be crucial for understanding its pharmacokinetics and toxicology (Chen et al., 2008).

Electrochemical N-Demethylation

Electrochemical methods have been developed for the N-demethylation of tropane alkaloids to produce nortropane derivatives like this compound. This process is significant for the semi-synthesis of various medications, showing the application of this compound in pharmaceutical synthesis (Alipour Najmi et al., 2020).

Clinical Synthesis for Imaging

This compound has been used as a precursor in the synthesis of clinically relevant compounds like [11C]scopolamine for imaging purposes. The reductive methylation of this compound with [11C]formaldehyde is a critical step in producing [11C]scopolamine, which can be used for brain imaging in clinical settings (Mulholland et al., 1988).

Safety and Hazards

Norscopolamine is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing .

Mechanism of Action

Target of Action

Norhyoscine, also known as Norscopolamine, primarily targets the muscarinic acetylcholine receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .

Mode of Action

Norhyoscine acts as a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine at muscarinic receptors . By blocking these receptors, Norhyoscine reduces the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands .

Biochemical Pathways

The primary biochemical pathway affected by Norhyoscine is the cholinergic pathway . By inhibiting the action of acetylcholine, Norhyoscine disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This results in downstream effects such as reduced intestinal motility and glandular secretions .

Pharmacokinetics

It is known that the compound exhibitsanticholinergic activity The absorption, distribution, metabolism, and excretion (ADME) properties of Norhyoscine would significantly impact its bioavailability and therapeutic effects

Result of Action

The primary result of Norhyoscine’s action is a decrease in parasympathetic activity. This leads to effects such as dilated pupils, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . These effects can be beneficial in treating conditions such as irritable bowel syndrome and diverticular disease .

Action Environment

The action of Norhyoscine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the cholinergic pathway could potentially alter the efficacy and stability of Norhyoscine . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Norhyoscine interacts with various enzymes, proteins, and other biomolecules. It has been found that Norhyoscine, like scopolamine, has a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect . Norhyoscine also binds to nicotinic receptors, which induces a ganglion-blocking effect .

Cellular Effects

The effects of Norhyoscine on various types of cells and cellular processes are significant. For instance, it has been suggested that Norhyoscine potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells . This indicates that Norhyoscine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Norhyoscine exerts its effects at the molecular level through several mechanisms. It acts as a peripherally acting muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors . This inhibition can affect various biological processes, including enzyme activation or inhibition and changes in gene expression.

properties

IUPAC Name

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYZEMOPQDTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Norscopolamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Norscopolamine
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4684-28-0
Record name [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norscopolamine
Reactant of Route 2
Norscopolamine
Reactant of Route 3
Norscopolamine
Reactant of Route 4
Norscopolamine
Reactant of Route 5
Reactant of Route 5
Norscopolamine
Reactant of Route 6
Norscopolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.